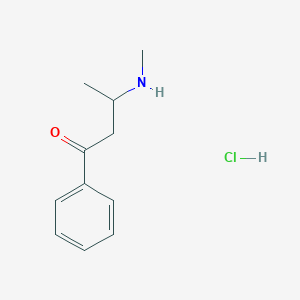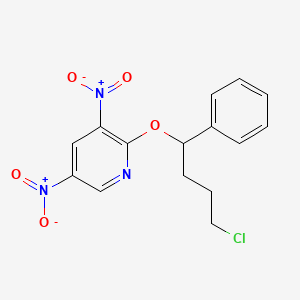
Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two amino groups at positions 3 and 5 of the triazole ring, and a methyl ester group attached to the triazole ring via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the triazole acting as a nucleophile and attacking the carbonyl carbon of the methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of DNA synthesis and as an antitumor agent.
Medicine: Explored for its therapeutic potential in the treatment of epigenetically-based diseases.
Industry: Acts as a corrosion inhibitor for metals such as copper.
Mechanism of Action
The mechanism of action of Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. For instance, as an inhibitor of DNA synthesis, the compound may bind to and inhibit the activity of enzymes involved in the replication of DNA, thereby preventing cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: A closely related compound with similar structural features but lacking the methyl ester group.
1,2,4-Triazole: A simpler triazole derivative without amino groups.
Guanazole: Another triazole derivative with different substitution patterns.
Uniqueness
Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both amino groups and a methyl ester group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62176-95-8 |
|---|---|
Molecular Formula |
C5H9N5O2 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
methyl 2-(3,5-diamino-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C5H9N5O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3,(H4,6,7,8,9) |
InChI Key |
MLGDICGVHAPRIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pentylphenyl 4'-butyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560517.png)

![7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14560530.png)

![Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate](/img/structure/B14560540.png)
![3,3'-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14560550.png)

dimethylstannane](/img/structure/B14560560.png)
![2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate](/img/structure/B14560571.png)


![3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B14560587.png)
![2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14560597.png)
